molecular formula C10H9FO2 B3257833 7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 295779-79-2

7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B3257833
CAS No.: 295779-79-2
M. Wt: 180.17 g/mol
InChI Key: ZRLBNYKAAXFZBS-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a fused indanone scaffold with fluorine and methoxy substituents at the 7- and 6-positions, respectively. This compound belongs to a broader class of dihydroindenones, which are pivotal intermediates in medicinal chemistry due to their structural versatility and bioactivity. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group contributes to solubility and modulates electronic interactions.

Properties

IUPAC Name

7-fluoro-6-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLBNYKAAXFZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2=O)C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 7-fluoroindanone with methanol in the presence of a base such as sodium methoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.

    Materials Science: The compound’s unique chemical properties make it useful in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: Researchers study the compound’s interactions with biological systems to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one with structurally analogous indanone derivatives, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.

Substituent Position and Electronic Effects

  • 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS 295779-82-7): A positional isomer with fluorine at C6 and methoxy at C3. Computational studies on similar indanones suggest that fluorine’s electron-withdrawing nature lowers HOMO-LUMO gaps, increasing electrophilicity .
  • 5-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one :
    Replacing fluorine with chlorine at C5 introduces a bulkier, more polarizable substituent. Chlorine’s stronger electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets, as seen in EGFR tyrosine kinase inhibitors .

Structural and Crystallographic Insights

  • Polymorphism: (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-dihydroindenone exists in orthorhombic and triclinic polymorphs. The fluorine and methoxy groups in the target compound may influence crystal packing via F···H or O···H interactions, affecting bioavailability .
  • Molecular Volume: The orthorhombic polymorph of a related dihydroindenone has a molecular volume of 313.5 ų, slightly larger than the triclinic form (309.6 ų). Substituent bulkiness (e.g., methoxy vs. methyl) could further modulate this parameter .

Comparative Data Table

Compound Name Substituents Biological Activity (IC50/EC50) Key Reference(s)
This compound F (C7), OMe (C6) N/A (Theoretical focus)
6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one F (C6), OMe (C5) N/A
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-dihydroindenone (7x) OH (C6), OMe (C3) Anti-inflammatory (<1 µM)
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one OH (C3), iPr (C5), Me (C3) Allelopathic (Root IC50 = 0.16 mM)
TAK-828F F (C7), Me (C1,1-dimethyl) RORγt inverse agonist (IC50 < 10 nM)

Biological Activity

7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound classified as an indanone derivative. Its structure features a fluorine atom at the 7th position and a methoxy group at the 6th position of the indanone ring, which contributes to its unique biological and chemical properties. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may modulate enzyme activities or receptor functions, influencing various biological pathways. The precise mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes involved in disease processes.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Properties :
    • Cytotoxic Activity : In vitro studies have shown that derivatives of indanone compounds exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, certain analogs demonstrated IC50 values ranging from 2.43 to 14.65 µM, indicating their potential as anticancer agents .
    • Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been established, with studies showing increased caspase activity and morphological changes consistent with apoptosis at specific concentrations .
  • Diabetes Treatment :
    • Some derivatives have been investigated for their potential in treating metabolic diseases such as type 2 diabetes mellitus. The modulation of G-protein coupled receptors (GPR40) has been identified as a promising pathway for therapeutic intervention .
  • Microtubule Assembly :
    • Research indicates that certain derivatives can destabilize microtubule assembly, which is crucial for cancer cell proliferation. This property suggests a mechanism by which these compounds could inhibit tumor growth by disrupting cellular structure and function .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound exhibits distinct advantages over similar compounds:

Compound NameKey FeaturesBiological Activity
7-Methoxy-2,3-dihydro-1H-inden-1-one Lacks fluorine; potentially less reactiveLower anticancer activity compared to target compound
6-Fluoro-2,3-dihydro-1H-inden-1-one Lacks methoxy group; affects solubilityReduced interaction with biological targets

The presence of both the fluorine atom and the methoxy group in this compound enhances its reactivity and biological interactions compared to its analogs.

Case Study 1: Anticancer Efficacy

In a recent study involving several indanone derivatives, researchers found that compounds similar to 7-Fluoro-6-methoxy demonstrated significant growth inhibition in MDA-MB-231 cells. The study utilized MTT assays to assess cell viability and apoptosis assays to confirm the mechanism of action .

Case Study 2: Metabolic Disease Modulation

Another study focused on the modulation of GPR40 by indanone derivatives indicated that these compounds could influence insulin secretion pathways, offering potential benefits for managing type 2 diabetes mellitus. The findings suggest that further exploration into this area could yield valuable therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
7-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

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